N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core, a phenylsulfanyl (SPh) group, and a pyrazole-containing ethyl substituent. Its structure combines aromatic, sulfur-containing, and nitrogen-rich moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(2-pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c25-19(15-26-16-7-2-1-3-8-16)24(14-13-23-12-6-11-21-23)20-22-17-9-4-5-10-18(17)27-20/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVZKOOAJDSGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Phenylsulfanyl Group: This step might involve the nucleophilic substitution of a halogenated benzothiazole derivative with thiophenol.
Attachment of the Pyrazole Moiety: This could be done via a coupling reaction between the benzothiazole derivative and a pyrazole-containing reagent.
Final Acetamide Formation: The final step might involve the acylation of the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfanyl group.
Reduction: Reduction reactions might target the nitro groups if present or the benzothiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its diverse functional groups.
Medicine
Medicinally, compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Industrially, it could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzothiazole-Based Acetamides
Target Compound vs. N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structural Differences : BZ-IV () replaces the phenylsulfanyl and pyrazole-ethyl groups with a 4-methylpiperazine substituent.
- Synthesis : BZ-IV is synthesized via a coupling reaction between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF using potassium carbonate as a base . In contrast, the target compound likely requires sequential alkylation and sulfanylation steps.
Target Compound vs. 2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamides
Heterocycle-Swapped Analogues
Target Compound vs. N-(1H-Benzoimidazol-2-yl) Derivatives
- Core Heterocycle : Benzimidazole () replaces benzothiazole, altering electronic properties and hydrogen-bonding sites. For example, N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide () shares the pyrazole substituent but lacks sulfur in the core ring .
- Biological Relevance: Benzimidazole derivatives are noted for antimicrobial and anticancer activities, suggesting the target compound’s benzothiazole core may confer distinct bioactivity profiles.
Target Compound vs. N-(1,3-Thiazol-2-yl)acetamides
- Heterocycle : Thiazole-based analogues () lack the fused benzene ring of benzothiazole, reducing aromatic surface area. For instance, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a twisted conformation between the thiazole and dichlorophenyl rings, influencing crystal packing via N–H⋯N hydrogen bonds .
- Synthesis: Thiazole derivatives are synthesized via carbodiimide-mediated coupling of arylacetic acids with 2-aminothiazole, a method adaptable to the target compound with appropriate precursors .
Sulfanyl-Containing Analogues
Target Compound vs. 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
- Structural Similarities : Both compounds () include a benzothiazole-sulfanyl linkage but differ in the N-substituent (imidazopyridine vs. pyrazole-ethyl) .
- Synthetic Routes : The imidazopyridine derivative likely involves a similar sulfanylation step but couples with a more complex aromatic amine.
Target Compound vs. 2-[(6-{[4,6-Di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
Comparative Data Table
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies that highlight its pharmacological significance.
Structural Overview
The compound features a complex structure that includes a benzothiazole moiety, a phenylsulfanyl group, and a pyrazole derivative. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing benzothiazole and pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed inhibition against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Benzothiazole derivatives have been associated with anticancer properties. In vitro studies on related compounds have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . For instance, compounds with similar structures have been tested against breast cancer cell lines, yielding promising results in reducing cell viability.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. In particular, it may interact with enzymes involved in cancer metabolism or antimicrobial resistance. Studies on related benzothiazole derivatives have shown inhibition of various enzymes, including those linked to oxidative stress responses and metabolic pathways .
Research Findings and Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression by affecting regulatory proteins involved in mitosis.
- Enzyme Interaction : The ability to bind to specific enzymes may disrupt metabolic pathways critical for microbial survival or cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
